1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one
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Description
1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a chemical compound with the molecular formula C19H22N2O3S . The average mass of this compound is 358.455 Da, and the monoisotopic mass is 358.135101 Da .
Molecular Structure Analysis
The molecular structure of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is characterized by the presence of a benzo[cd]indol-2(1H)-one core, which is substituted at the 1-position by an ethyl group and at the 6-position by a (4-methylpiperidin-1-yl)sulfonyl group . The exact three-dimensional structure and conformation of this molecule are not provided in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one are not fully detailed in the available resources . The compound has a molecular formula of C19H22N2O3S and a molecular weight of 358.455 Da .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds involves multi-step processes that often target the introduction of specific functional groups like sulfamoyl and piperidine, which are key to the biological activity of the compounds. For example, the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives showcased their valuable antibacterial properties, underlining the importance of such functionalities in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Biological Applications
Compounds bearing similarity in structural motifs have been evaluated for their antibacterial, antifungal, and anti-HIV activities. The introduction of sulfonyl and piperidine groups has been a common strategy to enhance biological activity. For instance, novel indolyl aryl sulfones showed significant potency against HIV-1 strains carrying NNRTI resistance mutations, highlighting the therapeutic potential of these chemical frameworks in antiretroviral therapy (Silvestri et al., 2003).
Antioxidant and Enzyme Inhibition
Sulfonyl hydrazones with piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These studies reveal the potential of such compounds in treating diseases associated with oxidative stress and enzyme dysregulation (Karaman et al., 2016).
properties
IUPAC Name |
1-ethyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21-16-7-8-17(14-5-4-6-15(18(14)16)19(21)22)25(23,24)20-11-9-13(2)10-12-20/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKPJUKFCQOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one |
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